molecular formula C13H20FNOS B14797896 (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

Katalognummer: B14797896
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: SRJHUEXDSGNAHX-TYJDENFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorophenyl group and the sulfinamide moiety contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylpropylamine and 2-methylpropane-2-sulfinyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfinamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides under specific conditions.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

Wissenschaftliche Forschungsanwendungen

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enantioselective biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Citalopram: A selective serotonin reuptake inhibitor (SSRI) with a similar fluorophenyl group.

    Escitalopram: The S-enantiomer of citalopram, known for its high selectivity and potency.

    Fluoxetine: Another SSRI with a fluorophenyl group, used in the treatment of depression.

Uniqueness

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a fluorophenyl group and a sulfinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H20FNOS

Molekulargewicht

257.37 g/mol

IUPAC-Name

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H20FNOS/c1-5-12(15-17(16)13(2,3)4)10-8-6-7-9-11(10)14/h6-9,12,15H,5H2,1-4H3/t12?,17-/m0/s1

InChI-Schlüssel

SRJHUEXDSGNAHX-TYJDENFWSA-N

Isomerische SMILES

CCC(C1=CC=CC=C1F)N[S@@](=O)C(C)(C)C

Kanonische SMILES

CCC(C1=CC=CC=C1F)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.